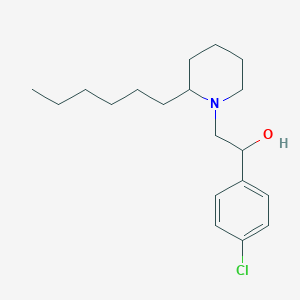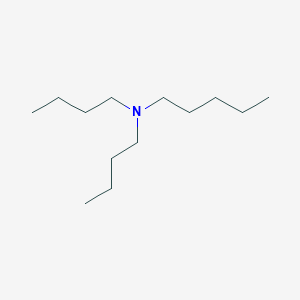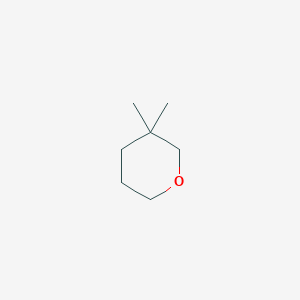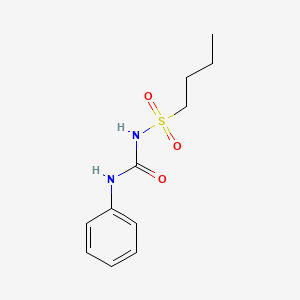
N-(Butane-1-sulfonyl)-N'-phenylcarbamimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is a chemical compound that features a sulfonyl group attached to a butane chain and a phenylcarbamimidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid typically involves the reaction of butane-1-sulfonyl chloride with phenylcarbamimidic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcarbamimidic acid moiety may also interact with nucleic acids and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(Butane-1-sulfonyl)-N’-methylcarbamimidic acid: Similar structure but with a methyl group instead of a phenyl group.
N-(Butane-1-sulfonyl)-N’-ethylcarbamimidic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The phenyl group can enhance interactions with aromatic systems in biomolecules, potentially leading to distinct biological effects.
Properties
CAS No. |
5454-59-1 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-butylsulfonyl-3-phenylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-2-3-9-17(15,16)13-11(14)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |
InChI Key |
WPHUEDNSMTZWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
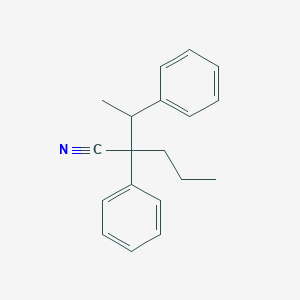
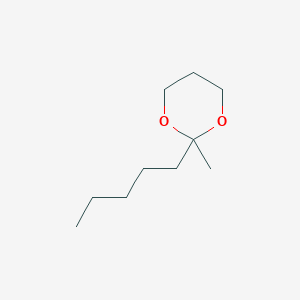
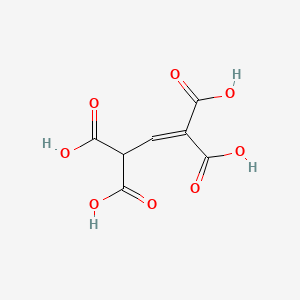


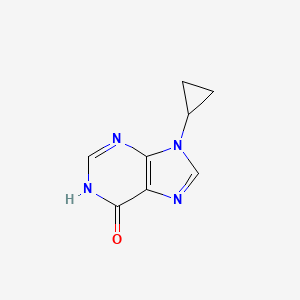
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
